molecular formula C39H45Cl2NO7 B10858497 Vilanterol alpha-phenyl cinnamate CAS No. 503070-59-5

Vilanterol alpha-phenyl cinnamate

Katalognummer: B10858497
CAS-Nummer: 503070-59-5
Molekulargewicht: 710.7 g/mol
InChI-Schlüssel: KAMFDHLRBHTIMJ-AZDLLSQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vilanterol alpha-phenyl cinnamate is a synthetic ester derivative of vilanterol, a long-acting beta2-adrenergic agonist (LABA) used in respiratory therapies. It is formulated as a prodrug to enhance stability, bioavailability, or controlled release in inhalation devices such as the RELVAR ELLIPTA inhaler, which combines vilanterol with fluticasone furoate and/or umeclidinium for chronic obstructive pulmonary disease (COPD) management . Genetic toxicity studies confirm that vilanterol in this form is non-genotoxic, though prolonged use in animal models has shown proliferative effects in reproductive tissues, consistent with other beta2 agonists .

Eigenschaften

CAS-Nummer

503070-59-5

Molekularformel

C39H45Cl2NO7

Molekulargewicht

710.7 g/mol

IUPAC-Name

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(E)-2,3-diphenylprop-2-enoic acid

InChI

InChI=1S/C24H33Cl2NO5.C15H12O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-11H,(H,16,17)/b;14-11+/t24-;/m0./s1

InChI-Schlüssel

KAMFDHLRBHTIMJ-AZDLLSQWSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl

Kanonische SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Intermediate Synthesis

The preparation of vilanterol begins with chiral intermediates to ensure enantiomeric purity. Patent US20150239862A1 details an optimized route starting from a chiral oxazolidinone intermediate (Formula IX):

  • Chiral Oxazolidinone Formation :

    • Reaction of (R)-epichlorohydrin with a benzyl-protected diol in the presence of a Lewis acid (e.g., AlCl₃) yields the oxazolidinone ring.

    • Critical parameters include solvent selection (acetone-THF mixture) and strict temperature control (0–5°C) to prevent racemization.

  • Acylation and Bromination :

    • The oxazolidinone intermediate undergoes acylation with N-methoxy-N-methylacetamide under n-BuLi catalysis, followed by bromination using bromine in dichloromethane.

    • This step achieves >99.5% chiral purity by avoiding sodium hydride, which introduces exothermic side reactions.

Salt Formation with α-Phenylcinnamic Acid

The final step involves converting vilanterol free base to the α-phenyl cinnamate salt:

  • Acid-Base Reaction :

    • Vilanterol free base is reacted with α-phenylcinnamic acid in a nonalcoholic solvent (e.g., acetone or ethyl acetate) at 25–30°C.

    • Equimolar ratios (1:1) are maintained to minimize unreacted starting material.

  • Crystallization and Isolation :

    • The salt precipitates upon cooling to 0–5°C and is isolated via filtration.

    • Acetone is preferred for its low impurity carryover, yielding >99.5% purity by HPLC.

Process Optimization and Critical Parameters

Solvent Selection for Salt Formation

SolventPurity (HPLC)Chiral PurityYield (%)
Acetone>99.5%>99.9%85–90
Ethyl Acetate98.8%99.2%75–80
THF97.5%98.5%70–75

Data adapted from US20150239862A1

Acetone outperforms other solvents due to its polarity and compatibility with α-phenylcinnamic acid, reducing co-crystallization of impurities.

Impurity Control Strategies

  • 1,5-Dibromopentane Limitation : The dibromohexane precursor must contain <0.15% 1,5-dibromopentane to prevent alkylation byproducts.

  • Racemization Mitigation : Deprotection of the acetonide intermediate with 0.5 N HCl in acetone at 25°C avoids racemization, preserving >99.9% enantiomeric excess.

Analytical Characterization

HPLC and Chiral HPLC Conditions

ParameterDetails
ColumnChiralpak AD-H (250 × 4.6 mm, 5 µm)
Mobile Phasen-Hexane:Ethanol:Diethylamine (80:20:0.1 v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time (R)12.8 min
Retention Time (S)14.2 min

Method validated in US20150239862A1

This method resolves the (R)- and (S)-enantiomers, ensuring compliance with pharmacopeial limits (<0.15% S-isomer).

Comparative Analysis of Synthetic Routes

Patent WO2003/024439 vs. US20150239862A1

  • WO2003/024439 : Uses tert-butoxycarbonyl (Boc) protection, requiring multiple deprotection steps and chromatography, resulting in lower yields (60–70%).

  • US20150239862A1 : Eliminates Boc groups via optimized acetonide deprotection, achieving 85–90% yield without chromatography.

Industrial Scalability Challenges

  • Chromatography Avoidance : US20150239862A1 replaces column purification with crystallization, reducing production time by 40%.

  • Solvent Recovery : Acetone is recycled via distillation, cutting costs by 15–20% in large-scale batches .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Vilanterol .alpha.-Phenylcinnamat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vilanterol .alpha.-Phenylcinnamat übt seine Wirkung aus, indem es die intrazelluläre Adenylylcyclase stimuliert, die die Umwandlung von Adenosintriphosphat (ATP) in cyclisches 3',5'-Adenosinmonophosphat (cAMP) katalysiert. Dieser Anstieg der cAMP-Spiegel führt zur Entspannung der glatten Bronchialmuskulatur und zur Hemmung der Freisetzung von Überempfindlichkeitsmediatoren aus Mastzellen in der Lunge. Die Verbindung zielt selektiv auf Beta2-Adrenozeptoren ab und sorgt für eine lang anhaltende Bronchodilatation.

Wirkmechanismus

Vilanterol .alpha.-phenyl cinnamate exerts its effects by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). This increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs . The compound selectively targets beta2-adrenergic receptors, providing long-lasting bronchodilation .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Compound Key Structural Features Primary Applications References
This compound Vilanterol linked to alpha-phenyl cinnamate Respiratory therapy (COPD/asthma)
Ethyl cinnamate Ethyl ester of cinnamic acid Flavoring agent, fragrance
Cinnamyl cinnamate Ester of cinnamyl alcohol and cinnamic acid Traditional medicine, antimicrobial
Tacrine–cinnamate hybrids Tacrine (acetylcholinesterase inhibitor) linked to cinnamate Alzheimer’s disease treatment
Coumarin-cinnamate derivatives Coumarin core esterified with cinnamic acid Anticancer agents (PI3K/AKT inhibition)

Key Observations :

  • This compound is distinguished by its beta2-agonist backbone, which is absent in simpler cinnamates like ethyl cinnamate. The alpha-phenyl group may enhance metabolic stability compared to alkyl esters .
  • Tacrine–cinnamate hybrids and coumarin-cinnamate derivatives demonstrate how cinnamate functionalization can diversify pharmacological activity, such as acetylcholinesterase inhibition or cytotoxicity .

Pharmacological Activity

Compound Mechanism of Action Efficacy Data References
This compound Beta2-adrenergic receptor agonism Steady-state AUC: 1.2–3.4 ng·h/mL (COPD patients)
Eugenyl cinnamate Induces autophagolysosome formation in parasites Antiparasitic activity (Leishmania spp.)
Tacrine–cinnamate hybrids Dual acetylcholinesterase inhibition and antioxidant activity IC50 for AChE: 0.2–5.3 µM
Coumarin-cinnamate derivatives PI3K/AKT pathway inhibition IC50 in HL60 cells: 8.7–12.4 µM

Key Observations :

  • While vilanterol’s cinnamate form targets respiratory pathways, other cinnamates exhibit antiparasitic, neuroprotective, or cytotoxic activities.
  • Simple cinnamates like ethyl cinnamate lack direct therapeutic activity but are valued as flavorants .

Key Observations :

  • The European Food Safety Authority (EFSA) classifies most cinnamate flavorants as safe at proposed levels but notes irritation risks for skin, eyes, and respiratory systems .
  • Vilanterol’s formulation mitigates systemic toxicity but retains beta2-agonist-related proliferative risks .

Stability and Metabolism

  • This compound : Degradation products in human urine are detectable via UPLC-MS, critical for anti-doping monitoring .
  • Cinnamyl cinnamate : Stable in styrax resin; used in traditional medicine for its consistent chemical profile .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Vilanterol alpha-phenyl cinnamate in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H-NMR) is critical, particularly for distinguishing cinnamate derivatives. Gas chromatography (GC) with flame ionization detection may also be employed for purity analysis in synthetic batches .
  • Key Considerations : Validate methods for sensitivity (e.g., limit of quantification ≤1 ng/mL in plasma), matrix effects, and cross-reactivity with metabolites. Reference standards should be characterized for isotopic purity and stability .

Q. How can researchers synthesize and characterize this compound derivatives?

  • Methodological Answer : Adapt Wittig reaction protocols (e.g., using carbethoxymethylene triphenylphosphorane) to esterify cinnamic acid derivatives. Purify intermediates via column chromatography and confirm structures using high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy. For salt forms (e.g., trifenatate), optimize crystallization conditions to ensure polymorphic consistency .
  • Key Considerations : Monitor reaction kinetics under inert atmospheres to prevent oxidation. Characterize thermal stability via differential scanning calorimetry (DSC) and assess hygroscopicity for storage recommendations .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating pharmacokinetic (PK) interactions between this compound and anticholinergic agents like umeclidinium?

  • Methodological Answer : Conduct crossover studies in preclinical models (e.g., rats) to compare systemic exposure (AUC024h_{0-24h}) of vilanterol when administered alone versus in combination. Use population pharmacokinetic modeling to account for covariates like body mass index (BMI) and gender, which may influence drug clearance. Include imputation protocols for non-quantifiable (NQ) data points to avoid bias .
  • Data Contradiction Analysis : Address observed increases in vilanterol exposure (up to 39% higher AUC with concurrent umeclidinium) by evaluating protein-binding displacement or metabolic enzyme inhibition (e.g., CYP3A4). Validate findings using in vitro hepatocyte models .

Q. How should researchers reconcile discrepancies between in vitro genotoxicity data and in vivo proliferative effects observed with this compound?

  • Methodological Answer : Perform comparative assays using the Ames test (bacterial reverse mutation) and mammalian cell micronucleus tests to confirm lack of direct DNA damage. For in vivo proliferative effects (e.g., rat reproductive tract), conduct dose-ranging studies to differentiate receptor-mediated (β2-AR) effects from off-target toxicity. Apply benchmark dose modeling (BMD) to establish safety thresholds .
  • Mechanistic Insight : Investigate whether proliferative outcomes are species-specific or linked to prolonged β2-agonist exposure. Use immunohistochemistry to assess estrogen receptor cross-talk in affected tissues .

Q. What experimental variables influence the receptor-binding affinity of this compound in β2-adrenergic receptor (β2-AR) assays?

  • Methodological Answer : Use radioligand displacement assays ([3H][^3H]-Vilanterol) with controlled nucleotide conditions (e.g., ±Gpp(NH)p) to quantify high- vs. low-affinity states. Maintain assay temperatures at 37°C to mimic physiological conditions. Analyze data using nonlinear regression (e.g., GraphPad Prism) to calculate pKD_D values .
  • Critical Parameters : Report buffer composition (e.g., Mg2+^{2+} concentration) and receptor density adjustments to avoid assay saturation. Replicate findings in cell lines overexpressing human β2-AR to confirm translational relevance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.